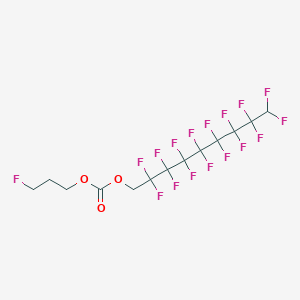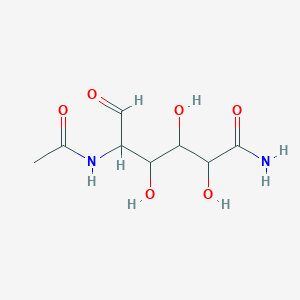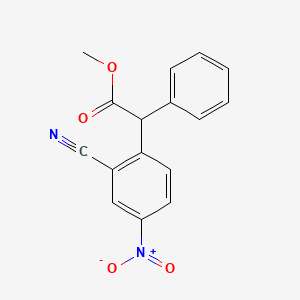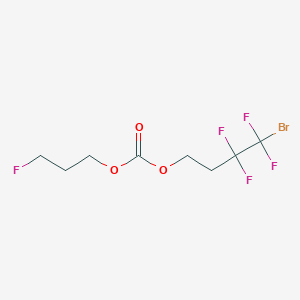
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle est un composé fluoré connu pour son mélange unique de réactivité et de stabilité. C’est un liquide clair et incolore avec une masse molaire de 536,18 g/mol et un numéro CAS de 1980034-08-9 . Ce composé est utilisé dans diverses applications chimiques en raison de sa polyvalence exceptionnelle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle implique généralement la réaction du 3-fluoropropanol avec le chloroformiate de 1H,1H,9H-perfluorononyle dans des conditions contrôlées. La réaction est effectuée en présence d’une base, telle que la triéthylamine, pour neutraliser l’acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la distillation ou la chromatographie pour obtenir le produit désiré.
Méthodes de production industrielle
Dans un contexte industriel, la production du carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et de systèmes à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite purifié à l’aide d’une distillation à l’échelle industrielle ou d’autres techniques de séparation pour atteindre les niveaux de pureté requis.
Analyse Des Réactions Chimiques
Types de réactions
Le carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les composés carbonylés correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonate en alcools.
Substitution : L’atome de fluor peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Composés carbonylés tels que les aldéhydes ou les cétones.
Réduction : Alcools.
Substitution : Dérivés du fluoropropyle substitués.
Applications de la recherche scientifique
Le carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans la synthèse organique et les réactions de fluoration.
Biologie : Utilisé dans l’étude des interactions des composés fluorés avec les systèmes biologiques.
Médecine : Étudié pour une utilisation potentielle dans les systèmes de libération de médicaments en raison de sa stabilité et de sa réactivité.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés uniques.
Applications De Recherche Scientifique
3-Fluoropropyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme par lequel le carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle exerce ses effets implique sa capacité à subir diverses réactions chimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique. Par exemple, dans la libération de médicaments, la stabilité et la réactivité du composé lui permettent d’interagir avec les membranes biologiques et de libérer des principes pharmaceutiques actifs de manière contrôlée.
Comparaison Avec Des Composés Similaires
Composés similaires
- Éther de 3-fluoropropyle 1H,1H,9H-perfluorononyle
- Ester de 3-fluoropropyle 1H,1H,9H-perfluorononyle
- Amide de 3-fluoropropyle 1H,1H,9H-perfluorononyle
Unicité
Comparé à des composés similaires, le carbonate de 3-fluoropropyle 1H,1H,9H-perfluorononyle se distingue par sa combinaison unique de réactivité et de stabilité. Cela le rend particulièrement utile dans des applications nécessitant les deux propriétés, telles que la synthèse de molécules organiques complexes et les systèmes de libération de médicaments.
Propriétés
Formule moléculaire |
C13H9F17O3 |
|---|---|
Poids moléculaire |
536.18 g/mol |
Nom IUPAC |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C13H9F17O3/c14-2-1-3-32-6(31)33-4-7(17,18)9(21,22)11(25,26)13(29,30)12(27,28)10(23,24)8(19,20)5(15)16/h5H,1-4H2 |
Clé InChI |
FBYVZNMDDMCVTO-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![13,27-Dimethoxy-7-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaene](/img/structure/B12090397.png)
![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
